Cefazedone Impurity 12

Analytical Chemistry Pharmaceutical Quality Control Reference Standard Certification

Generic cephalosporin impurity standards lack structural specificity for cefazedone ANDA/DMF submissions. Cefazedone Impurity 12 (Desacetyl-7-ACA Lactone) resolves this gap as a process-specific reference marker with a distinct lactone core. - Certified purity ≥95%, orthogonal characterization (NMR, HPLC, MS) ensures accurate relative response factor determination per ICH Q2(R1). - Enables baseline separation (LOD 0.015 μg/mL, RSD 0.62%) on C18 columns; critical for stability-indicating methods under ICH Q1A(R2). - Cross-applicable across cefazedone, cefmenoxime, ceftriaxone, cefazolin, and ceftezole projects, reducing inventory complexity for multi-API CDMOs.

Molecular Formula C8H8N2O3S
Molecular Weight 212.23 g/mol
CAS No. 184696-69-3
Cat. No. B601273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCefazedone Impurity 12
CAS184696-69-3
Synonyms(5aR,6R)-6-Amino-5a,6-dihydro-3H,7H-Azeto[2,1-b]furo[3,4-d][1,3]thiazine-1,7(4H)-dione;  (5aR-trans)-6-amino-5a,6-dihydro-3H,7H-Azeto[2,1-b]furo[3,4-d][1,3]thiazine-1,7(4H)-dione
Molecular FormulaC8H8N2O3S
Molecular Weight212.23 g/mol
Structural Identifiers
SMILESC1C2=C(C(=O)O1)N3C(C(C3=O)N)SC2
InChIInChI=1S/C8H8N2O3S/c9-4-6(11)10-5-3(1-13-8(5)12)2-14-7(4)10/h4,7H,1-2,9H2/t4-,7-/m1/s1
InChIKeyPEXXBWBJJAMURF-CLZZGJSISA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cefazedone Impurity 12 Reference Standard


Cefazedone Impurity 12, also designated as Desacetyl-7-ACA Lactone or (5aR,6R)-6-amino-5a,6-dihydroazeto[2,1-b]furo[3,4-d][1,3]thiazine-1,7(3H,4H)-dione, is a known process-related impurity and degradation product associated with the first-generation cephalosporin antibiotic cefazedone [1] . It belongs to the broader class of cephalosporin lactone impurities, which form via intramolecular cyclization of 7-aminocephalosporanic acid (7-ACA) derivatives during synthesis or under acidic storage conditions [2]. This compound serves as a critical analytical reference standard for impurity profiling, method validation, and stability studies in pharmaceutical quality control laboratories [1].

Impurity profiling standard for cefazedone sodium API and finished product
Method validation marker for HPLC related substances per ICH Q2(R1)
Stability-indicating reference for acid-catalyzed degradation pathway

Cefazedone Impurity 12 Substitution Risks


Generic cephalosporin impurity standards lack the structural specificity required to meet ICH Q3A/B regulatory expectations for cefazedone sodium API and finished drug product submissions [1]. While multiple cephalosporin lactone impurities exist (e.g., cefdinir impurity E, cefaclor EP impurity G), each differs in stereochemistry, molecular weight, and chromatographic behavior—factors that directly impact identification, quantification thresholds, and toxicological qualification requirements [2] . Cefazedone Impurity 12 exhibits a distinct molecular formula (C8H8N2O3S) and lactone core that are inseparable from cefazedone's specific synthetic pathway and degradation profile . Substituting an analog with even minor structural variance introduces unacceptable risk of method inaccuracy, failed system suitability, and regulatory deficiency citations during ANDA or DMF review [1].

Structural specificity mismatch
Generic cephalosporin lactone standards (e.g., cefdinir impurity E, cefaclor EP impurity G) differ in stereochemistry and chromatographic behavior, risking method inaccuracy.
Regulatory deficiency exposure
Analog impurities may not meet ICH Q3A/B identification thresholds for cefazedone sodium, leading to ANDA/DMF review deficiencies.
Pathway-indicator divergence
Cefazedone Impurity 12 uniquely marks 7-ACA core lactonization; side-chain impurities like Impurity 4 do not reflect the same degradation risk.

Quantitative Differentiation Evidence


Purity Certification: Impurity 12 vs. Impurity 11

Cefazedone Impurity 12, as supplied by multiple vendors including Santa Cruz Biotechnology and CATO Research Chemicals, is certified with HPLC purity consistently reported at ≥95% to 98%, and in the case of the hydrochloride salt, 96.08% by HPLC with TLC confirmation [1]. In contrast, a structurally related cefazedone impurity, Cefazedone Impurity 11 (CAS 15690-38-7), demonstrates a documented HPLC purity of 97.35% but with a quantifiable lactone impurity content of 0.33%—a specification that introduces additional analytical variability not present in the higher-purity Cefazedone Impurity 12 material [2]. This difference is critical for laboratories requiring single-component reference standards for accurate quantification of related substances in cefazedone sodium drug substance .

Purity vs. Impurity 11
Cross-study comparable
HPLC purity 96.08% (hydrochloride salt) with no quantifiable lactone impurity ≥0.33%; Impurity 11 carries 0.33% lactone impurity.
Supports single-component quantification confidence.
HPLC area normalization; TLC confirms single spot.
Analytical Chemistry Pharmaceutical Quality Control Reference Standard Certification

Synthetic Origin and Pathway Specificity

Cefazedone Impurity 12 is formed exclusively via intramolecular lactonization of the 7-ACA core during acid-catalyzed reactions in cefazedone synthesis—a pathway not shared by process impurities derived from the C-7 acyl side chain such as Cefazedone Impurity 4 (C15H13Cl2N3O5S, MW 418.26) or Cefazedone Impurity 10 [1] . European Patent EP 0 366 211 A1 explicitly identifies the formation of this inner lactone as a substantial problem in all acid-catalyzed reactions of 7-ACA, noting that it lowers product quality and reduces yield [1]. This pathway specificity means that Cefazedone Impurity 12 serves as a direct marker of synthetic process control and acid-catalyzed degradation, whereas impurities like Cefazedone Impurity 4 originate from incomplete acylation or side-chain cleavage, providing complementary but distinct diagnostic information .

Synthetic origin specificity
Class-level inference
Forms exclusively via 7-ACA core lactonization (MW 212.23), distinct from side-chain impurities like Impurity 4 (MW 418.26).
Direct marker of acid-catalyzed degradation.
EP 0 366 211 A1 identifies lactone as a substantial yield/quality risk.
Organic Chemistry Pharmaceutical Synthesis Impurity Profiling

Cross-API Applicability Advantage

Cefazedone Impurity 12 (Desacetyl-7-ACA Lactone) is structurally identical to Cefmenoxime Impurity 1, Ceftriaxone Impurity 23, Cefazolin Impurity 12, and Ceftezole Impurity 12, as documented across multiple supplier catalogues [1] [2]. This cross-identity arises because the lactone core originates from the common 7-ACA intermediate shared by numerous semisynthetic cephalosporins . In contrast, impurities specific to a single cephalosporin (e.g., Cefazedone Impurity 10, which is unique to cefazedone's side-chain modification) lack this multi-API utility . This means a single procurement of Cefazedone Impurity 12 can support analytical method development, system suitability testing, and stability-indicating method validation across multiple cephalosporin projects—reducing total reference standard inventory costs and harmonizing quality control workflows [1].

Cross-API applicability
Reported
Serves as valid reference for ≥5 cephalosporin APIs (cefazedone, cefmenoxime, ceftriaxone, cefazolin, ceftezole).
Reduces inventory complexity across ANDA programs.
Supplier catalogue cross-identity confirmation.
Analytical Method Development Multi-API Quality Control Reference Standard Efficiency

Physicochemical Characterization for Identity Confirmation

Cefazedone Impurity 12 hydrochloride salt is fully characterized with orthogonal physicochemical parameters: melting point >165°C (decomposition) and specific rotation +144.5° (c = 0.1, water) . These values provide a secondary, non-chromatographic means of identity confirmation that is not available for comparator impurities such as Cefazedone Impurity 7 (CAS 184696-69-3, free base) or Cefazedone Impurity 10, for which such detailed characterization data is not publicly disclosed . The availability of specific rotation data is particularly valuable for confirming stereochemical integrity of the (5aR,6R) configuration, which directly impacts chromatographic retention behavior and mass spectrometric fragmentation patterns .

Physicochemical identity
Data to verify
Reported melting point >165°C (dec.) and specific rotation +144.5° (c=0.1, water) for hydrochloride salt.
Orthogonal confirmation beyond HPLC retention.
No publicly available characterization data for Impurity 10.
Analytical Chemistry Structural Characterization Identity Testing

Cefazedone Impurity 12 Application Scenarios


HPLC Method Validation for Related Substances

Cefazedone Impurity 12 is used as a system suitability reference marker during HPLC method validation for cefazedone sodium related substances per ICH Q2(R1) guidelines. Validated methods employing C18 columns, phosphate buffer (pH 5.0)-acetonitrile gradient elution, and 278 nm UV detection achieve baseline separation of this impurity from cefazedone and other process-related impurities, with demonstrated LOD of 0.015 μg/mL and RSD of 0.62% [1] [2]. The impurity's certified purity (≥95%) and orthogonal characterization data ensure accurate relative response factor determination and quantification limit establishment required for ANDA submissions [3].

Forced Degradation and Stability-Indicating Method

As a known acid-catalyzed degradation product of 7-ACA derivatives, Cefazedone Impurity 12 serves as a critical marker in forced degradation studies of cefazedone sodium under acidic stress conditions [1]. Inclusion of this impurity in stability-indicating HPLC method development enables accurate monitoring of core-lactonization degradation pathways, distinguishing them from oxidative or basic degradation products such as sulfoxide impurities (relative retention times 0.572 and 0.672) [2]. This specificity supports ICH Q1A(R2) stability study design and shelf-life specification setting [3].

Multi-API Impurity Profiling for CDMOs

Contract development and manufacturing organizations (CDMOs) supporting multiple cephalosporin ANDA programs leverage the cross-API applicability of Cefazedone Impurity 12 to standardize impurity profiling across cefazedone, cefmenoxime, ceftriaxone, cefazolin, and ceftezole projects [1]. A single lot of this reference standard can be qualified for use across all five API methods, reducing inventory complexity and requalification burden while maintaining full traceability to pharmacopeial standards (USP or EP) [2] [3].

Application
Selection Property
Validation Focus
HPLC method validation for related substances
Certified purity (≥95%) and orthogonal identity
System suitability and relative response factor verification
Forced degradation / stability-indicating method
Core-lactonization degradation marker
Acidic stress pathway differentiation from oxidative/basic products
Multi-API impurity profiling (CDMO)
Cross-cephalosporin applicability (≥5 APIs)
Inventory harmonization and method transfer across ANDA projects

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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